molecular formula C15H21N3O B2479259 N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide CAS No. 2094639-37-7

N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide

Cat. No.: B2479259
CAS No.: 2094639-37-7
M. Wt: 259.353
InChI Key: ZJCBLCRULGOHLR-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide typically involves the condensation of cyclopentanone with hydrazine to form the indazole core. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

  • 2-phenylindazole
  • 3-methylindazole
  • 4,5,6,7-tetrahydroindazole

Uniqueness

What sets N-(2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-yl)prop-2-enamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-2-14(19)16-13-9-5-6-11-10-18(17-15(11)13)12-7-3-4-8-12/h2,10,12-13H,1,3-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBLCRULGOHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC2=CN(N=C12)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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